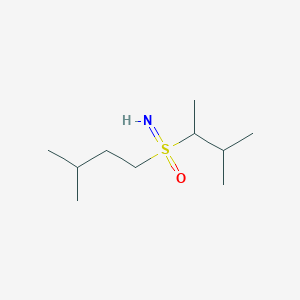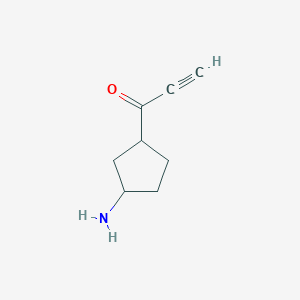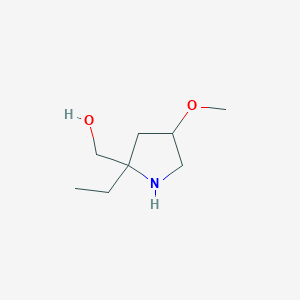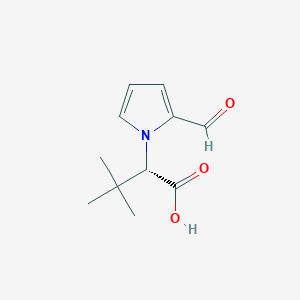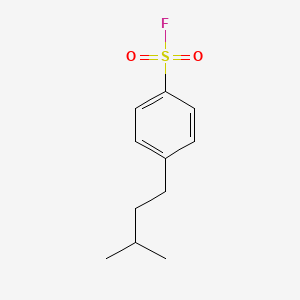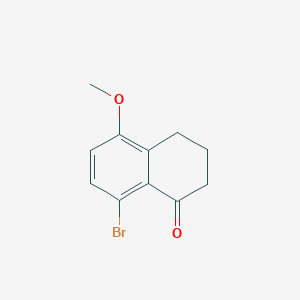
7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
准备方法
The synthesis of 7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the reaction of 2,3-dihydroindole with ethylating agents under controlled conditions. Industrial production methods often utilize catalytic hydrogenation and alkylation reactions to achieve high yields and purity .
化学反应分析
7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its parent indole structure.
Substitution: Electrophilic substitution reactions are common, where various substituents can be introduced at different positions on the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides
科学研究应用
7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
相似化合物的比较
7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
2,3-dihydro-1H-indole: Lacks the ethyl and dimethyl groups, resulting in different chemical and biological properties.
3,3-dimethyl-2,3-dihydro-1H-indole: Similar structure but without the ethyl group, affecting its reactivity and applications.
1H-indole: The parent compound with a simpler structure, widely studied for its diverse biological activities .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
7-ethyl-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-9-6-5-7-10-11(9)13-8-12(10,2)3/h5-7,13H,4,8H2,1-3H3 |
InChI 键 |
NGCPNHIUKAFNRL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC=C1)C(CN2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


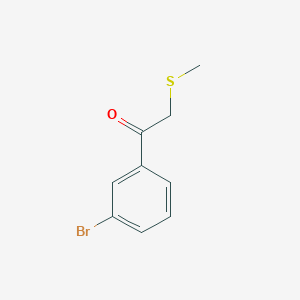
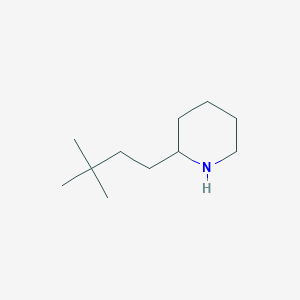
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)
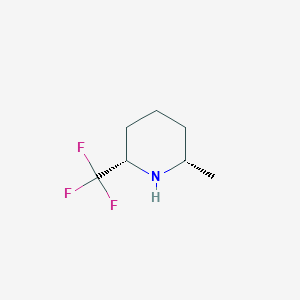
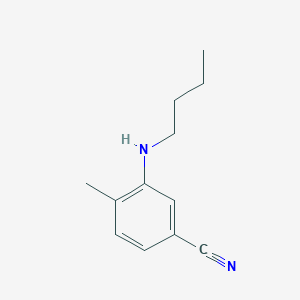
![tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)
![tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13225861.png)
